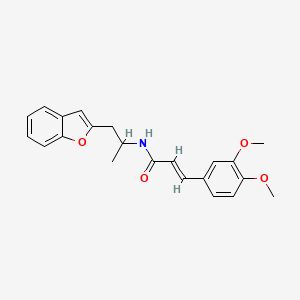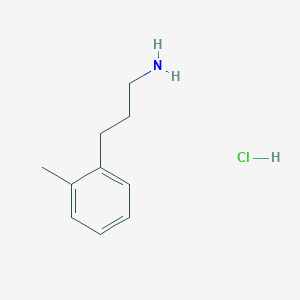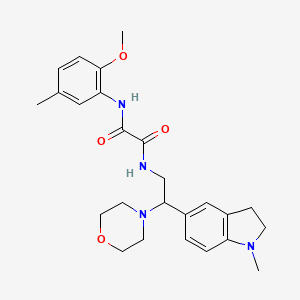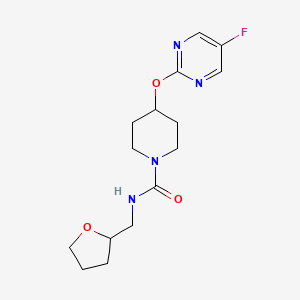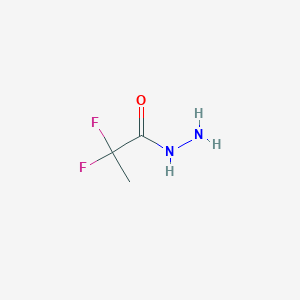![molecular formula C22H18ClN3 B2761192 N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine CAS No. 303149-81-7](/img/structure/B2761192.png)
N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine” is a chemical compound with the CAS Number: 303149-81-7 . It has a molecular weight of 359.86 and its IUPAC name is N-benzyl-2-(4-chlorobenzyl)-4-quinazolinamine .
Synthesis Analysis
The synthesis of quinazolinone and quinazoline derivatives, which include “N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine”, has been achieved using various methods . For instance, one method involves the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones .Molecular Structure Analysis
The InChI Code of “N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine” is 1S/C22H18ClN3/c23-18-12-10-16 (11-13-18)14-21-25-20-9-5-4-8-19 (20)22 (26-21)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2, (H,24,25,26) . This indicates the presence of 22 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule .Aplicaciones Científicas De Investigación
Antitumor Activities
VEGF Receptor Inhibition : A series of 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives, sharing a core structure with N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine, demonstrated potent inhibitory activity against the kinase domain of VEGFR-2, indicating potential for antitumor applications. These compounds displayed non-ATP-competitive inhibition and formed a covalent interaction with Cys-1045, suggesting a new avenue for cancer therapy (Wissner et al., 2005).
Anticancer Activity : Research on 2,3,7-trisubstituted Quinazoline derivatives highlighted a compound with significant activity against CNS SNB-75 Cancer cell line. This indicates the quinazoline scaffold's potential in developing potent antitumor agents (Noolvi & Patel, 2013).
Enzyme Inhibition
- cGMP Phosphodiesterase Inhibition : Research on 4-[[3,4-(methylenedioxy)benzyl]amino]quinazolines, related to N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine, identified potent and selective inhibition of cyclic GMP phosphodiesterase (cGMP-PDE), a key enzyme in vascular function. This suggests therapeutic potential for cardiovascular diseases (Takase et al., 1994).
Antimicrobial Properties
- Antimicrobial Peptide Derivatives : A study on amino acid/dipeptide derivatives of quinazolin-3(4H)-one showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This opens up possibilities for developing new antimicrobial agents using the quinazolinone scaffold (Kapoor et al., 2017).
Synthesis of Complex Molecules
- Novel Synthetic Pathways : The development of green chemistry approaches for the synthesis of 3-substituted quinazolinones and 2-methyl-3-substituted quinazolinones showcases the versatility of quinazoline derivatives in synthesizing complex molecular structures with potential antitumor properties (Komar et al., 2020).
Safety And Hazards
The safety information available for “N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine” includes the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H302, H312, and H332 , which indicate that it may be harmful if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3/c23-18-12-10-16(11-13-18)14-21-25-20-9-5-4-8-19(20)22(26-21)24-15-17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLORPNSOJMBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-[(4-chlorophenyl)methyl]quinazolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2761109.png)
![3,5-Dimethyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2761110.png)
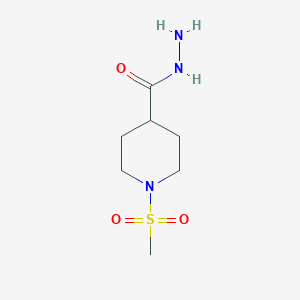
![3-(4-Tert-butylphenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761115.png)
![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)

![N-(4-cyanophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2761118.png)
![2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761119.png)
